epithelium-derived relaxant factor
Description
Epithelium-derived relaxant factor (EpDRF) is a paracrine mediator released primarily from airway epithelial cells, modulating smooth muscle tone. Studies in bovine, canine, guinea pig, and human airways demonstrate that intact epithelium reduces sensitivity to spasmogens like acetylcholine, histamine, and serotonin . EpDRF’s exact chemical identity remains unclear, but it is distinct from nitric oxide (NO) or cyclooxygenase/lipoxygenase metabolites, as its effects persist despite inhibition of these pathways . EpDRF plays a protective role in maintaining bronchial patency, with its release influenced by epithelial integrity and inflammatory conditions . For instance, airway inflammation induced by lipopolysaccharide (LPS) attenuates EpDRF synthesis without morphological damage to the epithelium .
Properties
CAS No. |
114899-31-9 |
|---|---|
Molecular Formula |
C14H18Cl2N4O4 |
Synonyms |
epithelium-derived relaxant factor |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Endothelium-Derived Relaxant Factor (EDRF) and Nitric Oxide (NO)
- Source and Mechanism: EDRF, identified as NO or a closely related radical, is synthesized by endothelial cells via nitric oxide synthase (NOS) . It activates soluble guanylate cyclase (sGC), increasing cyclic guanosine monophosphate (cGMP) to induce vasodilation . Its mechanism may involve direct hyperpolarization of smooth muscle or arachidonic acid metabolites, though conflicting evidence exists regarding cyclooxygenase involvement .
- Stability and Regulation: Both EDRF/NO and EpDRF are labile, with half-lives of 3–5 seconds. Superoxide anions rapidly inactivate EDRF/NO, while EpDRF’s degradation pathways remain uncharacterized . EDRF release is calcium-dependent and modulated by pulsatile flow dynamics , whereas EpDRF activity is impaired during airway inflammation but unaffected by epithelial calcium stores .
- Inhibitors: Hemoglobin and methylene blue block EDRF/NO by binding to NO or oxidizing sGC . EpDRF is inhibited by indomethacin in some studies, suggesting prostaglandin involvement, though this contradicts other reports .
Table 1: EDRF/NO vs. EpDRF
Endothelium-Derived Hyperpolarizing Factor (EDHF)
- Source and Mechanism: EDHF, a cytochrome P450-derived arachidonic acid metabolite (e.g., epoxyeicosatrienoic acids), hyperpolarizes smooth muscle via calcium-activated potassium channels (KCa), independent of cGMP . EpDRF shares functional similarities in causing hyperpolarization but differs in source (epithelium vs. endothelium) and lack of reliance on cytochrome P450 .
- Role in Disease: EDHF compensates for impaired NO-mediated dilation in hypertension , whereas EpDRF dysfunction contributes to airway hyperreactivity in inflammatory states .
Prostacyclin (PGI₂)
- Source and Mechanism: Prostacyclin, an endothelial cyclooxygenase product, activates adenylate cyclase to increase cAMP, promoting vasodilation .
- Stability: Prostacyclin is more stable than EDRF/NO (half-life ~3 minutes) , while EpDRF’s instability parallels EDRF/NO .
Hydrogen Peroxide (H₂O₂)
- H₂O₂ acts as an endothelium-derived relaxing factor in cerebral and coronary arteries, inducing dilation via mitochondrial mechanisms or TRPV4 channels . No evidence links H₂O₂ to EpDRF activity.
Key Research Findings and Controversies
Mechanistic Ambiguity of EpDRF : While arachidonic acid metabolites are implicated in EpDRF release , the factor’s resistance to cyclooxygenase inhibition in other studies complicates its classification .
Contrasting Inflammatory Responses: Systemic LPS enhances NO-mediated relaxation, whereas airway LPS specifically impairs EpDRF, highlighting tissue-specific regulatory pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
